4-[(E)-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]hydrazinylidene]methyl]benzoic acid
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Overview
Description
4-[(E)-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]hydrazinylidene]methyl]benzoic acid is a complex organic compound with a molecular formula of C20H18FN3O3 This compound is characterized by the presence of a fluorobenzoyl group, a piperidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzoic acid with piperidine to form 4-fluorobenzoylpiperidine. This intermediate is then reacted with hydrazine to form the hydrazide derivative. Finally, the hydrazide is condensed with 4-formylbenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-[(E)-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]hydrazinylidene]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets. The fluorobenzoyl group and piperidine ring are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler compound with a similar fluorobenzoyl group.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.
Hydrazides: Compounds with hydrazide functional groups, such as isoniazid.
Uniqueness
4-[(E)-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]hydrazinylidene]methyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[(E)-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c22-18-7-5-16(6-8-18)20(27)25-11-9-15(10-12-25)19(26)24-23-13-14-1-3-17(4-2-14)21(28)29/h1-8,13,15H,9-12H2,(H,24,26)(H,28,29)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNEKRFJKLQGD-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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